The synthesis of Leu-Valorphin-Arg can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process typically involves the following steps:
The synthesis parameters, such as temperature, reaction time, and concentration of reagents, are critical for achieving high yields and purity of the final product.
Leu-Valorphin-Arg has a molecular weight of approximately 351.87 g/mol and a molecular formula of C19H26ClNO3. The structure consists of a linear arrangement of amino acids with specific side chains that confer its biological activity. The presence of hydrophobic residues (like leucine and valine) alongside polar residues (such as arginine) suggests potential interactions with lipid membranes and receptor sites.
The three-dimensional conformation of Leu-Valorphin-Arg can be influenced by factors such as solvent conditions and the presence of metal ions, which may stabilize certain structural features critical for receptor binding.
Leu-Valorphin-Arg participates in several chemical reactions relevant to its biological function:
These reactions underscore its role in physiological processes and therapeutic applications.
Leu-Valorphin-Arg primarily exerts its effects through interaction with mu-opioid receptors located in the central nervous system. Upon binding:
In vitro studies have shown that Leu-Valorphin-Arg can inhibit spontaneous firing in cerebellar Purkinje cells, similar to morphine's action.
Leu-Valorphin-Arg exhibits several notable physical and chemical properties:
These properties enhance its potential for therapeutic use in pain management and other clinical applications.
Leu-Valorphin-Arg has several scientific applications:
Research continues to explore novel analogs and derivatives that could enhance its efficacy or reduce side effects associated with traditional opioids.
Leu-Valorphin-Arg possesses the linear amino acid sequence H-Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-OH, which is frequently represented by the shorthand notation LVVYPWTQR [2] [4]. Its molecular formula is C₅₆H₈₄N₁₄O₁₃, yielding a monoisotopic molecular weight of 1161.37 g/mol [2] [4] [7]. The peptide features a characteristic tetrapeptide core motif (YPWT) that is evolutionarily conserved across hemorphins and critical for opioid receptor engagement [3] [6]. Structural analysis reveals several distinctive components:
Table 1: Molecular Characteristics of Leu-Valorphin-Arg (LVV-Hemorphin-6)
Property | Value |
---|---|
Systematic Name | Leu-Valorphin-Arg |
Alternative Designation | LVV-Hemorphin-6 |
Amino Acid Sequence | H-Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-OH |
Three-Letter Code | Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg |
One-Letter Code | LVVYPWTQR |
Molecular Formula | C₅₆H₈₄N₁₄O₁₃ |
Molecular Weight (Da) | 1161.37 |
Isoelectric Point (pI) | 9.84 (theoretical) |
CAS Registry Number | 135861-77-7 |
Leu-Valorphin-Arg belongs to the LVV-hemorphin subgroup, characterized by the conserved N-terminal leucine-valine-valine (LVV) extension. This classification is based on:
Table 2: Key Members of the Hemorphin Family Derived from Hemoglobin β-Chain
Hemorphin Name | Sequence | Hemoglobin Fragment | Core Motif |
---|---|---|---|
VV-Hemorphin-7 | VVYPWTQRF | β33-41 | YPWT |
LVV-Hemorphin-6 | LVVYPWTQR | β32-40 | YPWT |
LVV-Hemorphin-7 | LVVYPWTQRF | β32-41 | YPWT |
Hemorphin-4 | YPWT | β35-38 | YPWT |
Hemorphin-5 | YPWTQ | β35-39 | YPWT |
Spinorphin (LVV-H4) | LVVYPWT | β32-38 | YPWT |
A defining biochemical feature of Leu-Valorphin-Arg is its exceptional metabolic stability compared to classical opioid peptides and shorter hemorphins. This stability underpins its physiological persistence and functional significance:
Leu-Valorphin-Arg exhibits a complex multireceptor binding profile, engaging both opioid and non-opioid receptor systems:
Table 3: Receptor Binding Profile and Functional Effects of Leu-Valorphin-Arg
Receptor Type | Affinity/Interaction | Primary Signaling Effect | Downstream Functional Outcome |
---|---|---|---|
μ-Opioid (MOR) | High affinity | Gαi/o coupling → ↓ cAMP | Analgesia, mood modulation |
δ-Opioid (DOR) | Moderate-high affinity | Gαi/o coupling → ↓ cAMP | Analgesia, neuroprotection |
AT4 (IRAP) | Ligand/Inhibitor | Inhibition of enzymatic activity | Cognitive enhancement, mood modulation |
Sigma (σ) | Moderate affinity | Modulation of ion channels | Neuroprotection, psychotropic effects |
Bombesin Receptor 3 (BB3) | Moderate affinity | Unknown (orphan receptor) | Potential roles in metabolism/cancer |
Angiotensin-Converting Enzyme (ACE) | Potent inhibitor | Blocks conversion Ang I→Ang II / degrades BK | Antihypertensive effects |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: